molecular formula C11H12N2O3S B2862111 Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 590351-55-6

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2862111
CAS No.: 590351-55-6
M. Wt: 252.29
InChI Key: UGIPOHCANXCSFO-UHFFFAOYSA-N
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Description

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 590351-55-6) is a thiophene-derived compound with a molecular formula of C₁₁H₁₂N₂O₃S and a molecular weight of 252.29 g/mol . Its structure features a thiophene ring substituted at the 2-position with a cyanoacetyl amino group (-NH-C(O)-CH₂-CN) and at the 3-position with an isopropyl ester (-COO-iPr). This compound is classified as an irritant and is primarily used in laboratory research for synthetic chemistry applications .

Key structural attributes include:

  • Thiophene core: A five-membered aromatic heterocycle with sulfur.
  • Cyanoacetyl amino group: Introduces polarity and reactivity due to the nitrile (-CN) and carbonyl (-C=O) moieties.
  • Isopropyl ester: Enhances lipophilicity compared to methyl or ethyl esters.

Properties

IUPAC Name

propan-2-yl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7(2)16-11(15)8-4-6-17-10(8)13-9(14)3-5-12/h4,6-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIPOHCANXCSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Cyclization :
    • React α-thiocyanatoacetophenone with cyanothioacetamide under Na2CO3 catalysis (40–50°C, 1 h).
  • Oxidation :
    • Treat the dihydrothiophene intermediate with 30% H2O2 in acetic acid (60°C, 2 h).
  • Acylation :
    • As described in Section 2.

Challenges and Optimization

  • Cyanoacetyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions.
  • Regioselectivity : Acylation at the 2-amino group is favored due to steric and electronic factors.
  • Purification : Recrystallization from ethanol/acetone (1:3) yields high-purity product (>95%).

Industrial-Scale Considerations

  • Catalyst Recycling : Na2CO3 or KOH from Search Result can be recovered via aqueous workup.
  • Solvent Recovery : Ethanol and dioxane are distillable, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby inhibiting their function or altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Derivatives

Methyl 2-[(Cyanoacetyl)Amino]-5-Isopropylthiophene-3-Carboxylate (QZ-4786)
  • CAS : 515861-09-3
  • Molecular Weight : 264.28 g/mol (vs. 252.29 for the target compound).
  • Key Differences :
    • Ester group : Methyl (-COOCH₃) instead of isopropyl.
    • Additional substituent : 5-isopropyl group on the thiophene ring.
  • The 5-isopropyl substituent may enhance hydrophobic interactions in biological systems .
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (2d)
  • CAS: Not explicitly provided.
  • Molecular Weight : ~253 g/mol (estimated).
  • Key Differences: Ring system: Tetrahydrobenzo[b]thiophene (fused bicyclic system) vs. simple thiophene. Functional groups: Ethyl ester (-COOEt) and primary amino (-NH₂) instead of cyanoacetyl amino.
  • Impact: The fused bicyclic structure increases rigidity and may improve thermal stability. The absence of a cyano group reduces electrophilicity, making it less reactive in cyano-based coupling reactions .

Variations in Ester Groups and Heterocyclic Cores

Isopropyl 2-Amino-4-(2,4-Dimethylphenyl)Thiophene-3-Carboxylate
  • CAS : 351158-06-0
  • Molecular Weight : 289.39 g/mol.
  • Key Differences: Substituent: 4-(2,4-dimethylphenyl) group instead of cyanoacetyl amino. Functional group: Primary amino (-NH₂) at the 2-position.
  • The amino group allows for facile functionalization via diazotization or acylation .
Thiophene-3-Acetic Acid
  • CAS : 6964-21-2
  • Molecular Weight : 142.17 g/mol.
  • Key Differences: Substituents: Acetic acid (-CH₂COOH) at the 3-position. Lacks cyanoacetyl amino group.
  • However, the absence of a nitrile limits its utility in cyanation reactions .

Fused Heterocyclic Analogues

Thieno[2,3-b]Thiophene Derivatives
  • Example: 2-Cyano-3-mercapto-3-(phenylamino)acryloyl)-3,4-dimethylthieno[2,3-b]thiophene-2-carbonyl)-3-mercapto-3-(phenylamino)acrylonitrile (Compound 8)**
  • Key Differences: Fused thienothiophene core: Enhances electron delocalization. Multiple functional groups: Cyano, mercapto (-SH), and phenylamino groups.
  • Impact : The extended conjugation improves optoelectronic properties, making such compounds candidates for organic semiconductors. However, the complexity of synthesis (e.g., requiring potassium hydroxide and phenyl isothiocyanate) limits scalability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Name Molecular Weight Ester Group Key Substituents Notable Properties
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate 252.29 Isopropyl Cyanoacetyl amino High lipophilicity, irritant
QZ-4786 (Methyl ester analogue) 264.28 Methyl 5-Isopropyl, cyanoacetyl amino Enhanced hydrophobicity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ~253 Ethyl Amino, fused bicyclic ring Rigid structure, lower reactivity
Thiophene-3-acetic acid 142.17 N/A Acetic acid Water-soluble, coordination chemistry

Biological Activity

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS Number: 1219827-78-7) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:

C11H12N2O3S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

This structure contributes to its interactions with biological targets, influencing its efficacy as a therapeutic agent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Research Findings

  • Cytotoxicity Evaluation : The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM in MCF-7 cells, indicating significant cytotoxicity. This was assessed through various assays including FITC/Annexin-V-FITC/PI for apoptosis detection .
  • Mechanism of Action : The compound induced apoptosis and necrosis in treated cells. Flow cytometry analysis revealed that it caused G2/M-phase cell-cycle arrest, suggesting that it interferes with cell division and promotes programmed cell death .
  • Comparison with Other Compounds : In comparative studies, this compound demonstrated superior activity compared to other thiophene derivatives, establishing it as a promising candidate for further development.
CompoundIC50 (µM)Mechanism of Action
This compound23.2 - 49.9Induces apoptosis and necrosis
Compound A52.9Moderate activity
Compound B95.9Lower activity

Enzyme Inhibition

Thiophene derivatives are also known for their ability to inhibit various enzymes, which can be crucial in cancer treatment strategies.

  • Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that this compound may exhibit AChE inhibitory activity, which could have implications for neurodegenerative diseases .
  • Urokinase Inhibition : Similar compounds have shown promise in inhibiting urokinase-type plasminogen activator (uPA), an enzyme involved in cancer metastasis . Further research is needed to confirm these activities for this compound.

Case Studies

Several case studies have documented the biological activities of thiophene derivatives:

  • Breast Cancer Studies : In vitro studies on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and an increase in apoptotic markers .
  • Animal Models : In vivo studies using tumor-bearing mice indicated that the compound could improve hematological parameters affected by chemotherapy, suggesting a protective effect against myelosuppression .

Q & A

Q. What are the established synthetic routes for Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate, and what are the critical reaction parameters?

The compound is synthesized via cyanoacetylation of a thiophene precursor followed by esterification. A validated method involves reacting isopropyl 2-aminothiophene-3-carboxylate with cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) in anhydrous conditions. Key parameters include:

  • Solvent selection : Toluene or dichloromethane for optimal solubility and reactivity .
  • Catalysts : Piperidine/acetic acid for Knoevenagel condensation to generate α,β-unsaturated intermediates .
  • Temperature : Reflux conditions (100–120°C) to drive cyclization and ester formation . Yields typically range from 72–94% after recrystallization (e.g., using ethanol or isopropanol) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • IR Spectroscopy : Confirms cyano (ν ~2200 cm⁻¹) and carbonyl (ν ~1680–1700 cm⁻¹) groups. Thiophene ring vibrations appear at 675–1450 cm⁻¹ .
  • NMR :
  • ¹H NMR : Signals for isopropyl protons (δ 1.2–1.3 ppm, doublet), thiophene protons (δ 6.8–7.4 ppm), and NH groups (δ 5.2–7.8 ppm, broad) .
  • ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm, cyano carbons at δ 115–120 ppm .
    • LC-MS/HRMS : Validates molecular weight (e.g., HRMS for C₁₄H₁₆N₂O₃S: calculated 316.08, observed 316.07) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
  • Incompatibilities : Avoid strong oxidizers, bases, and moisture. Decomposes above 200°C, releasing toxic fumes (e.g., SOₓ, HCN) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence bioactivity?

  • Phenyl vs. alkyl groups : The phenyl substituent (as in methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate) enhances binding affinity to biological targets (e.g., enzymes) compared to methyl or chloro analogs due to π-π stacking interactions .
  • Ester group : Isopropyl esters improve lipid solubility vs. ethyl/methyl analogs, potentially enhancing membrane permeability in cellular assays .
  • Case Study : Derivatives with 4-chlorophenyl groups showed 2–3× higher anti-inflammatory activity in carrageenan-induced edema models .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data during synthesis?

  • Yield discrepancies : Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyanoacetylating agent to thiophene precursor) and monitor reaction progress via TLC (hexane:EtOAc 7:3) .
  • Spectral anomalies : Use deuterated solvents (DMSO-d₆ or CD₃OD) to suppress proton exchange in NMR. Cross-validate with HRMS to confirm molecular ion peaks .
  • Example : Inconsistent NH₂ signals in ¹H NMR may arise from tautomerism; variable-temperature NMR can stabilize rotamers for clearer analysis .

Q. What in vitro assays are appropriate for evaluating antioxidant and anti-inflammatory potential?

  • Antioxidant assays :
  • DPPH/ABTS radical scavenging : Measure IC₅₀ values (µM) in ethanol extracts .
  • FRAP assay : Quantify Fe³⁺ reduction capacity at 593 nm .
    • Anti-inflammatory assays :
  • COX-2 inhibition : Use ELISA kits to assess inhibition of prostaglandin E₂ .
  • LPS-induced RAW 264.7 macrophages : Measure NO production via Griess reagent .
    • Data interpretation : Compare IC₅₀ values to reference standards (e.g., ascorbic acid for antioxidants, indomethacin for anti-inflammatory activity) .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., cyano group for nucleophilic attacks) .
  • Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB. The phenyl-thiophene scaffold shows strong binding (ΔG ≈ –9.5 kcal/mol) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ≈ 100 Ų) and CYP450 inhibition risks .

Data Contradictions and Mitigation Strategies

Issue Possible Cause Resolution Reference
Low yields in Knoevenagel condensationMoisture in solvent or incomplete dehydrationUse molecular sieves (3Å) and anhydrous toluene
Broad NH peaks in NMRProton exchange in polar solventsSwitch to DMSO-d₆ or CDCl₃
Unexpected byproductsOverheating or side reactionsMonitor temperature and use reflux condensers

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